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Compound Focus: Ortataxel

CAS No.: 186348-23-2

Cat. No.: S548182

The table below summarizes the established and researched pharmacodynamic properties of ortataxel.

Property Description

Primary Mechanism of Microtubule stabilization; binds to B-tubulin, stabilizing microtubule
Action assembly, suppressing dynamic instability, and arresting cell cycle at the
G2/M phase, leading to apoptosis [1] [2].

Key Molecular Target [3-subunit of tubulin heterodimer [1].

Primary Suppression of microtubule dynamics; promotion of microtubule
Pharmacodynamic polymerization and formation of stable microtubule bundles [1].

Effect

Role in Overcoming Poor substrate for P-glycoprotein (P-gp/ABCBL1) efflux pump; overcomes a
Resistance major pathway of taxane resistance in cancer cells [3] [2].

Key Experimental Data and Efficacy

Preclinical and clinical studies provide quantitative data on ortataxel's activity.
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Study Model / Trial Key Findings Experimental Context
Mouse Xenografts Oral ortataxel as effective as IV paclitaxel [3]. Demonstrates oral
(Human Breast efficacy in vivo.

Carcinoma, MX-1)

Mouse Xenografts Active via IV and oral routes; showed activity in Demonstrates ability to
(Human Ovarian a paclitaxel-resistant xenograft (MNB-PTX-1) [3]. overcome resistance.
Carcinoma)

Phase I Clinical Trial 1 Partial Response (Carcinoma of unknown Patients with treatment-
(Oral) primary), 2 patients with Stable Disease [3]. refractory solid tumors.
Phase Il Clinical Trial 6-month PFS rate: 11.4% (4/35 patients). Main IV ortataxel in recurrent
(Recurrent GBM) toxicities: Neutropenia (13.2%), Hepatotoxicity glioblastoma patients.

(13.2%), Leukopenia (15.8%) [4].

Detailed Experimental Protocols

For researchers, understanding the key methodologies used to evaluate ortataxel is critical.

¢ In Vitro Cytotoxicity Assay (MTT/XTT)

o Purpose: To determine the concentration that inhibits 50% of cell growth (IC50) and compare
potency against other taxanes, especially in resistant cell lines [2].

o Procedure: Seed cancer cells (e.g., MCF-7, MCF-7R) in 96-well plates. After 24 hours, treat
with a concentration gradient of ortataxel, paclitaxel, and other comparators for 48-72 hours.
Add MTT reagent and incubate to allow formazan crystal formation by viable cells. Solubilize
crystals with DMSO and measure absorbance at 570 nm. Calculate cell viability and IC50
values using non-linear regression [2].

¢ In Vivo Efficacy Study (Mouse Xenograft)

o Purpose: To evaluate the antitumor activity of ortataxel in a live animal model [3].

o Procedure: Implant human cancer cells (e.g., MX-1 breast carcinoma) subcutaneously into
immunodeficient mice. Once tumors reach a palpable size (e.g., 100-150 mm3), randomize
mice into treatment groups. Administer ortataxel (orally or intravenously) and a control
compound (e.g., IV paclitaxel) at the maximum tolerated dose (MTD) on a set schedule (e.g.,
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every 3 weeks). Monitor and measure tumor volumes and animal body weights 2-3 times
weekly. Calculate tumor growth inhibition (TGI%) [3].

e L.C-MS/MS Bioanalysis for Pharmacokinetics

o Purpose: To accurately measure plasma concentrations of ortataxel and its metabolites for
bioavailability and pharmacokinetic studies [5].

o Procedure: Extract ortataxel from plasma samples (e.g., 100 uL mouse plasma) using protein
precipitation with acetonitrile. Separate analytes using a C18 reversed-phase HPLC column
with a gradient mobile phase (e.g., water/acetonitrile with formic acid). Detect and quantify
using a mass spectrometer with an electrospray ionization (ESI) source in Selected Reaction
Monitoring (SRM) mode [5].

Research into Next-Generation Derivatives

Research continues to develop even more potent and stable analogues. Difluorovinyl-ortataxel (DFV-OTX)
is a novel derivative designed to block metabolic hydroxylation by CYP 3A4 enzymes, a pathway that can

limit the efficacy of ortataxel [2].
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DFV-OTX acts on tubulin, evades Pgp, and resists CYP3A4 metabolism

Studies show DFV-OTX exhibits significantly stronger cytotoxicity against paclitaxel-resistant MCF-7R
breast cancer cells than paclitaxel or other 3rd-generation taxanes. It achieves this by effectively bypassing

the P-gp efflux pump, leading to higher intracellular drug accumulation and subsequently inducing G2/M

phase arrest and apoptosis [2].

Interpretation and Research Context

e Overcoming MDR is a Key Advantage: Ortataxel's primary research and development value lies in
its ability to evade the P-gp efflux pump, a major mechanism of multidrug resistance [3] [2]

¢ Clinical Development Status: While ortataxel advanced to Phase Il trials for cancers like metastatic
breast cancer and recurrent glioblastoma, its development appears to have stalled. The Phase Il
GBM trial did not meet its primary efficacy endpoint, though a subset of patients experienced long-
term benefit [4] [6]
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e Foundation for New Derivatives: Ortataxel serves as a crucial chemical scaffold. The development
of DFV-OTX demonstrates how structural modifications can further enhance metabolic stability and
potency [2]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Available at: [https://www.smolecule.com/products/b548182#ortataxel-pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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